Comparative In Vitro Aromatase Inhibitory Potency (IC50) of Fadrozole vs. Letrozole and Anastrozole in Human Placental Microsomes
In a direct comparative study using human placental microsomes, fadrozole hydrochloride demonstrates higher intrinsic potency for aromatase (CYP19) inhibition than both letrozole and anastrozole. The IC50 value for fadrozole is 5 nM, compared to 11 nM for letrozole and 23 nM for anastrozole, representing a relative potency 2.2-fold higher than letrozole [1].
| Evidence Dimension | Aromatase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Letrozole (IC50 = 11 nM); Anastrozole (IC50 = 23 nM) |
| Quantified Difference | Fadrozole is 2.2-fold more potent than letrozole and 4.6-fold more potent than anastrozole. |
| Conditions | Human placental microsome assay, measured via tritiated water release from [1β-3H]androstenedione. |
Why This Matters
This data indicates fadrozole requires a lower concentration than letrozole or anastrozole to achieve 50% enzyme inhibition in this model system, a key consideration when designing in vitro experiments requiring potent, reversible CYP19 blockade.
- [1] Bhatnagar AS, Häusler A, Schieweck K, Lang M, Bowman R. Highly selective inhibition of estrogen biosynthesis by CGS 20267, a new non-steroidal aromatase inhibitor. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1021-7. doi: 10.1016/0960-0760(90)90460-3. PMID: 2285577. View Source
